2-{[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds with similar complex structures typically involves multiple steps, including the formation of the triazole ring, the introduction of the thiazole moiety, and the attachment of various functional groups. For instance, compounds with similar structures have been synthesized through methods like [2+3]-cyclocondensation reaction and by the reaction of 4-amino-4H-1,2,4-triazole with acetyl chloride, followed by further modifications (Lesyk et al., 2007)(Panchal & Patel, 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray crystallography, revealing details like bond lengths, angles, and the spatial arrangement of the various functional groups. These structures often exhibit planarity in certain moieties, while others may be oriented perpendicularly, contributing to the overall three-dimensional shape of the molecule (Alaşalvar et al., 2013).
Chemical Reactions and Properties
Compounds with triazole and thiazole rings are known for their reactivity towards various chemical agents, leading to a plethora of possible reactions such as cycloadditions, nucleophilic substitutions, and electrophilic additions. Their reactivity can be further modulated by the presence of substituents like the allyl group, which can participate in reactions like the Tsuji-Trost reaction or allylic oxidations (Shi et al., 1994).
properties
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-4-8-23-16(12-5-6-13(25-2)14(10-12)26-3)21-22-18(23)28-11-15(24)20-17-19-7-9-27-17/h4-7,9-10H,1,8,11H2,2-3H3,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGBQRPEBGARCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2CC=C)SCC(=O)NC3=NC=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(3,4-dimethoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide |
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